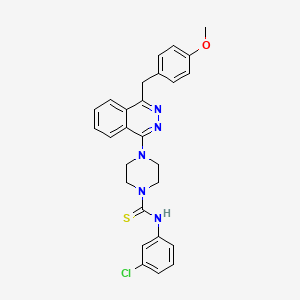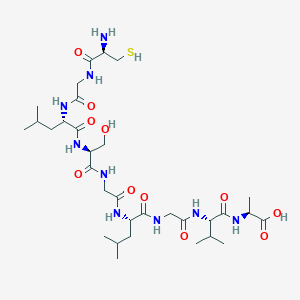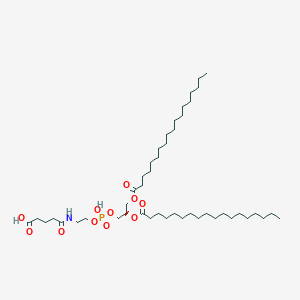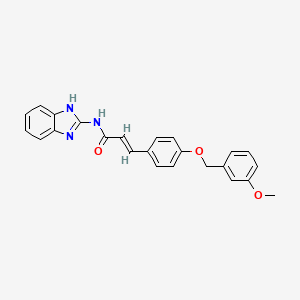
NF-|EB-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NF-|EB-IN-8 is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. This compound has gained attention for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NF-|EB-IN-8 typically involves multiple steps, starting with the preparation of key intermediates. The process may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to achieve high yields and purity. For example, the synthesis might involve the use of organic solvents, base catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures. The goal is to produce large quantities of the compound with minimal impurities and high reproducibility.
化学反応の分析
Types of Reactions: NF-|EB-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学的研究の応用
NF-|EB-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-κB signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of inflammation, immune responses, and cell survival.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and cancers. It is also used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
作用機序
NF-|EB-IN-8 exerts its effects by inhibiting the NF-κB signaling pathway. The compound binds to specific molecular targets within the pathway, such as the inhibitor of nuclear factor kappa B kinase (IKK) complex. This binding prevents the phosphorylation and degradation of inhibitor of nuclear factor kappa B (IκB) proteins, thereby inhibiting the translocation of NF-κB to the nucleus. As a result, the transcription of pro-inflammatory genes is suppressed, leading to reduced inflammation and immune responses.
類似化合物との比較
BAY 11-7082: Another NF-κB inhibitor that targets the IKK complex.
Parthenolide: A natural product that inhibits NF-κB by preventing the degradation of IκB proteins.
Curcumin: A natural compound with anti-inflammatory properties that inhibits NF-κB activation.
Uniqueness of NF-|EB-IN-8: this compound is unique in its high specificity and potency in inhibiting the NF-κB pathway. Unlike some other inhibitors, it has shown minimal off-target effects and better pharmacokinetic properties, making it a promising candidate for therapeutic development.
特性
分子式 |
C24H21N3O3 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(E)-N-(1H-benzimidazol-2-yl)-3-[4-[(3-methoxyphenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-20-6-4-5-18(15-20)16-30-19-12-9-17(10-13-19)11-14-23(28)27-24-25-21-7-2-3-8-22(21)26-24/h2-15H,16H2,1H3,(H2,25,26,27,28)/b14-11+ |
InChIキー |
AFBZSFXVJLKUFP-SDNWHVSQSA-N |
異性体SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)/C=C/C(=O)NC3=NC4=CC=CC=C4N3 |
正規SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C=CC(=O)NC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


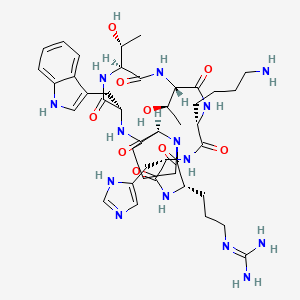

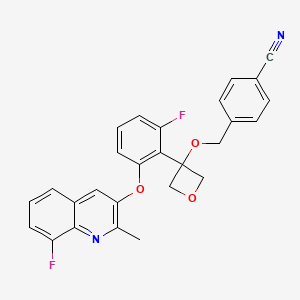
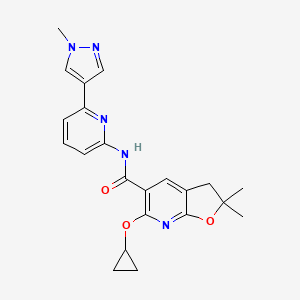
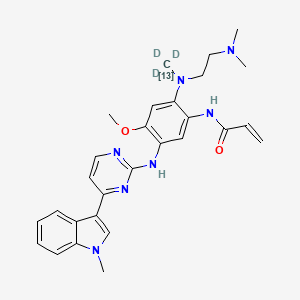
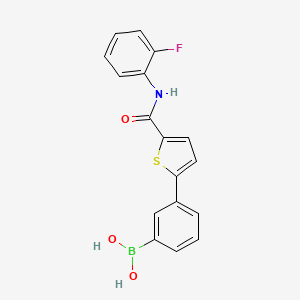
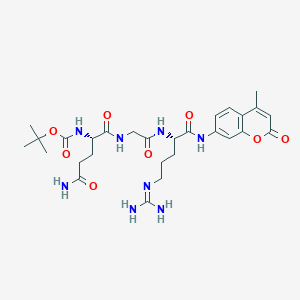
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
